molecular formula C12H12ClN3 B1523387 5-Phenylpicolinimidamide hydrochloride CAS No. 1179362-50-5

5-Phenylpicolinimidamide hydrochloride

Cat. No. B1523387
M. Wt: 233.69 g/mol
InChI Key: BXHJWKSDJAZAGU-UHFFFAOYSA-N
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Description

5-Phenylpicolinimidamide hydrochloride (5-PPIH) is a synthetic derivative of the naturally occurring pyridone alkaloid, phenylpicolinimide. It is a white, odorless, crystalline powder that is soluble in water. 5-PPIH has been studied for its potential therapeutic uses in the treatment of various diseases and disorders, including cancer, diabetes, and inflammation. It has also been studied for its potential use as a laboratory reagent and as a tool for scientific research.

Scientific Research Applications

Antimalarial Activity

5-Phenylpicolinimidamide hydrochloride has been studied for its potential antimalarial activity. In a study focusing on related compounds, it was found that the size and electron donation of the phenyl ring substituents significantly correlate with increasing antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).

Neurokinin-1 Receptor Antagonist

Research indicates that compounds related to 5-Phenylpicolinimidamide hydrochloride may serve as neurokinin-1 receptor antagonists, useful in clinical settings for conditions like emesis and depression (Harrison et al., 2001).

Antioxidant Properties

Studies have shown that phenolic compounds, closely related to 5-Phenylpicolinimidamide hydrochloride, exhibit antioxidant properties. These compounds are capable of inhibiting lipid peroxidation and acting as peroxyl radical scavengers, suggesting potential in managing oxidative stress (Dinis, Maderia, & Almeida, 1994).

Antitumor Activity

5-Phenylpicolinimidamide hydrochloride has been associated with antitumor activities. Related compounds have shown cytotoxicity against various tumor cell lines, indicating potential use in cancer therapy (Houlihan et al., 1995).

Anticonvulsant Properties

The hydrochloride salt of compounds structurally similar to 5-Phenylpicolinimidamide have been identified as anticonvulsants. This suggests potential applications in the treatment of seizure disorders (Inglehart, 1984).

Iridium Anticancer Complexes

Related research indicates that 5-Phenylpicolinimidamide hydrochloride could be involved in forming iridium anticancer complexes, contributing to the development of new anticancer drugs (Liu et al., 2011).

Biotransformation by Fungi

The biotransformation of vinclozolin, a compound related to 5-Phenylpicolinimidamide hydrochloride, by the fungus Cunninghamella elegans, has been studied. This research provides insights into the metabolic pathways of similar compounds (Pothuluri et al., 2000).

Photodynamic Cancer Therapy

5-Phenylpicolinimidamide hydrochloride is structurally similar to compounds used in photodynamic therapy for cancer treatment. These compounds have been studied for their clinical use in treating various cancers (Senge & Brandt, 2011).

Serotonin Receptor Studies

Studies involving the serotonin receptor have utilized compounds related to 5-Phenylpicolinimidamide hydrochloride. This research contributes to understanding serotonin's role in physiological and pathological processes (Drakontides & Gershon, 1968).

properties

IUPAC Name

5-phenylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHJWKSDJAZAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704326
Record name 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpicolinimidamide hydrochloride

CAS RN

1179362-50-5
Record name 2-Pyridinecarboximidamide, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179362-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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